molecular formula C7H10F2O2 B2970262 2,2-Difluoro-3-methyl-but-3-enoic acid ethyl ester CAS No. 1936641-34-7

2,2-Difluoro-3-methyl-but-3-enoic acid ethyl ester

Cat. No.: B2970262
CAS No.: 1936641-34-7
M. Wt: 164.152
InChI Key: JNCBEOKKHOJGGO-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-methyl-but-3-enoic acid ethyl ester is an organic compound with the molecular formula C7H10F2O2 and a molecular weight of 164.15 g/mol . This compound is characterized by the presence of two fluorine atoms, a methyl group, and an ethyl ester functional group. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-methyl-but-3-enoic acid ethyl ester typically involves the reaction of 2,2-Difluoro-3-methyl-but-3-enoic acid with ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using distillation or other separation techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-methyl-but-3-enoic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2-Difluoro-3-methyl-but-3-enoic acid ethyl ester is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-methyl-but-3-enoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-3-methyl-but-3-enoic acid: Similar structure but lacks the ethyl ester group.

    2,2-Difluoro-3-methyl-but-3-enol: Contains a hydroxyl group instead of the ester group.

    2,2-Difluoro-3-methyl-but-3-enone: Features a ketone group instead of the ester group.

Uniqueness

2,2-Difluoro-3-methyl-but-3-enoic acid ethyl ester is unique due to its combination of fluorine atoms and an ethyl ester group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 2,2-difluoro-3-methylbut-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-4-11-6(10)7(8,9)5(2)3/h2,4H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCBEOKKHOJGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=C)C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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